Teixobactin
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Overview
Description
Teixobactin is a recently described antibiotic of a new class produced by a hitherto undescribed soil microorganism (provisionally named Eleftheria terrae).
Scientific Research Applications
Novel Antibiotic Development
- Total Synthesis and Analogue Development : Teixobactin has been synthesized through a convergent Ser ligation approach, enabling the preparation of several analogues. This synthesis aids in the development of new antibiotics, particularly those targeting multi-drug resistant bacteria (Jin et al., 2016).
- New Class of Antibiotics : Discovered using iChip technology, Teixobactin is the first in a new class of antibiotics, showing activity against Gram-positive and mycobacteria without developing resistance in vitro. It has a novel mode of action inhibiting peptidoglycan biosynthesis (Piddock, 2015).
Mechanistic Studies and Modifications
- N-Terminus Function Investigation : Research has been conducted on the role of the N-terminus residue, N-Me-d-Phe, in Arg10-Teixobactin, highlighting the importance of a positive charge for activity (Monaim et al., 2017).
- Binding Interactions and Antibacterial Activity : Studies have shown that Teixobactin binds lipid II from both Gram-positive and Gram-negative bacteria. Combined with outer membrane-disrupting peptides, it can act against Gram-negative organisms (Chiorean et al., 2019).
Structural and Synthetic Analyses
- Synthesis of Teixobactin Analogues : Efforts to synthesize Teixobactin analogues with non-isostere substitution of enduracididine have been made to further understand its structure-activity relationship (Jin et al., 2018).
- Gram-Scale Total Synthesis : Large-scale synthesis of Teixobactin has been achieved, facilitating the study of its binding modes and discovery of more potent analogues (Zong et al., 2019).
Potential Applications in Treating Resistant Bacteria
- Activity Against MRSA : Teixobactin has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating antibiotic-resistant infections (McCarthy, 2018).
Teixobactin's Multifaceted Action
- Dual Targeting of Cell Wall Precursors : It inhibits both peptidoglycan and teichoic acid synthesis, leading to cell wall damage and lysis, making it an attractive therapeutic agent (Homma et al., 2016).
properties
CAS RN |
1613225-53-8 |
---|---|
Product Name |
Teixobactin |
Molecular Formula |
C58H95N15O15 |
Molecular Weight |
1242.48 |
IUPAC Name |
(R)-N1-((2R,3S)-1-(((2S,3S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)((3S,6S,9S,12R,13S)-3-((S)-sec-butyl)-6-(((S)-2-iminoimidazolidin-4-yl)methyl)-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecan-12-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-2-((S)-3-hydroxy-2-((2S,3S)-3-methyl-2-((R)-2-(methylamino)-3-phenylpropanamido)pentanamido)propanamido)pentanediamide |
InChI |
AAQMIKVUNJPELN-VEYUAGABSA-N |
InChI Key |
AAQMIKVUNJPELN-VEYUAGABSA-N |
SMILES |
OC[C@@H](C(N)=O)N(C([C@H]([C@@H](C)CC)NC([C@@H]([C@@H](C)CC)NC([C@@H](CCC(N)=O)NC([C@H](CO)NC([C@H]([C@@H](C)CC)NC([C@@H](CC1=CC=CC=C1)NC)=O)=O)=O)=O)=O)=O)[C@H]2C(N[C@@H](C)C(N[C@@H](C[C@@H](CN3)NC3=N)C(N[C@@H]([C@@H](C)CC)C(O[C@H]2C)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Teixobactin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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